

The Discovery and Early Investigation of Salinazid: An Antitubercular Agent

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinazid, a Schiff base derivative of the cornerstone antitubercular drug isoniazid (INH), emerged in the mid-20th century as part of a broader effort to enhance the therapeutic properties of existing antibiotics. This technical guide provides a comprehensive overview of the discovery, synthesis, and early-stage evaluation of **Salinazid** as a potential agent against Mycobacterium tuberculosis. While the initial promise of **Salinazid** did not lead to its widespread clinical use, a retrospective analysis of its development offers valuable insights into early antibiotic research and the enduring challenge of combating tuberculosis.

Discovery and Synthesis

Salinazid, chemically known as N'-(salicylidene)isonicotinohydrazide, was first synthesized in the early 1950s. The synthesis, a relatively straightforward condensation reaction, was reported by Hart et al. in 1954. The rationale behind its creation was to modify the isoniazid molecule with the aim of improving its therapeutic index, potentially by altering its solubility, stability, or interaction with biological targets.

Experimental Protocol: Synthesis of Salinazid

The synthesis of **Salinazid** involves the condensation of isoniazid with salicylaldehyde. While the original detailed protocol from the 1950s is not readily available in modern databases, a



representative procedure based on established chemical principles is as follows:

- Dissolution of Reactants: Equimolar amounts of isoniazid and salicylaldehyde are dissolved in a suitable solvent, typically ethanol or a similar alcohol, to facilitate the reaction.
- Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to
 the mixture to protonate the carbonyl oxygen of the salicylaldehyde, thereby increasing its
 electrophilicity and promoting the nucleophilic attack by the terminal nitrogen of the isoniazid
 hydrazide.
- Reaction Conditions: The reaction mixture is heated under reflux for a period of several
 hours to drive the condensation reaction to completion. The progress of the reaction can be
 monitored by techniques such as thin-layer chromatography (TLC).
- Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product, Salinazid, is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.
- Characterization: The identity and purity of the synthesized Salinazid are confirmed using various analytical techniques, including melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.



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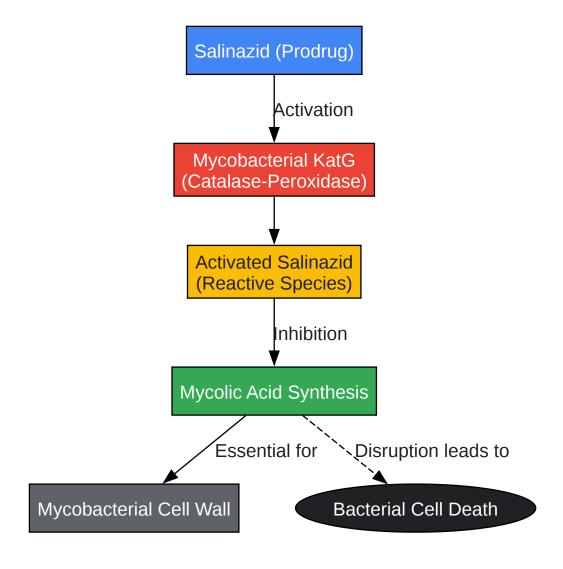
Caption: Synthesis workflow for Salinazid.

Mechanism of Action

The proposed mechanism of action for **Salinazid** as an antitubercular agent is analogous to that of its parent compound, isoniazid. It is believed to be a prodrug that requires activation by



the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, the resulting reactive species are thought to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity ultimately leads to bacterial cell death. The salicylidene moiety may influence the drug's uptake, metabolism, or interaction with the active site of the target enzymes.



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Caption: Proposed mechanism of action of Salinazid.

Preclinical Evaluation

The initial preclinical evaluation of **Salinazid** in the 1950s demonstrated its in vitro activity against Mycobacterium tuberculosis. Bavin et al. reported on its tuberculostatic activity in 1955. However, a comprehensive search of publicly available scientific literature and historical



archives did not yield specific quantitative data for **Salinazid**, such as Minimum Inhibitory Concentration (MIC) values against various strains of M. tuberculosis or detailed pharmacokinetic parameters (Cmax, Tmax, half-life) from animal studies.

For the purpose of providing a contextual framework, the following table summarizes typical MIC values for the parent drug, isoniazid, against the standard laboratory strain M. tuberculosis H37Rv. It is important to note that these values are for isoniazid and not **Salinazid**, and are provided here for illustrative purposes only.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis H37Rv

Compound	Strain	MIC Range (μg/mL)
Isoniazid	M. tuberculosis H37Rv	0.02 - 0.2

Note: Data for **Salinazid** is not available in the reviewed literature.

Similarly, detailed pharmacokinetic data for **Salinazid** from early studies could not be located. The table below provides a general overview of the pharmacokinetic parameters of isoniazid in mice to offer a comparative perspective.

Table 2: Representative Pharmacokinetic Parameters of Isoniazid in Mice

Parameter	Value
Cmax (Maximum Concentration)	3-5 μg/mL
Tmax (Time to Maximum Concentration)	0.5 - 1 hour
Half-life (t1/2)	1 - 2 hours

Note: Data for **Salinazid** is not available in the reviewed literature.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)



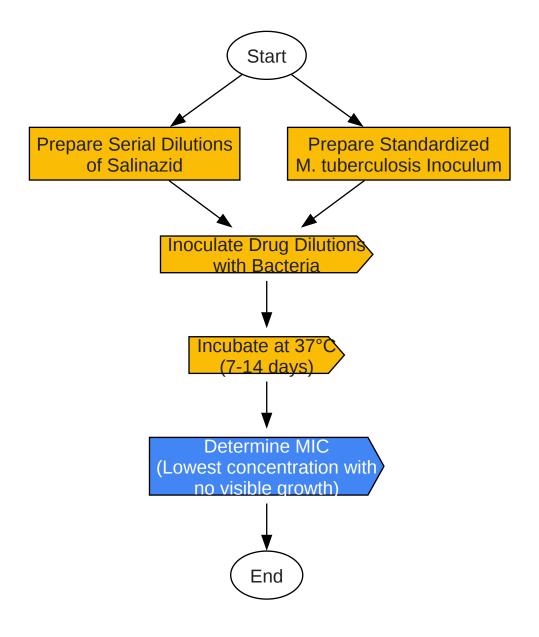




A standard method for determining the MIC of an antitubercular agent is the broth microdilution method. A generalized protocol is as follows:

- Preparation of Drug Solutions: A series of twofold dilutions of the test compound (e.g., Salinazid) are prepared in a suitable growth medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
- Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is prepared to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU) per milliliter.
- Incubation: The drug dilutions in the microtiter plate are inoculated with the mycobacterial suspension. The plate is then incubated at 37°C for a period of 7 to 14 days.
- MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator dye such as resazurin.





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Caption: Workflow for MIC determination.

Clinical History

A thorough review of historical clinical trial databases and literature from the mid-20th century to the present did not reveal any evidence of **Salinazid** having entered formal clinical trials for the treatment of tuberculosis in humans. While many derivatives of isoniazid were synthesized and evaluated in preclinical models during that era, only a select few progressed to clinical development. The reasons for **Salinazid** not advancing to clinical trials are not explicitly documented but could be attributed to a variety of factors, including insufficient efficacy



compared to isoniazid, unfavorable toxicity profiles in animal studies, or a strategic decision by researchers to focus on other more promising candidates.

Conclusion

Salinazid represents an early and logical step in the chemical modification of isoniazid to improve its antitubercular properties. Its synthesis and initial in vitro evaluation in the 1950s were part of a vibrant period of antibiotic discovery. However, the lack of publicly available, detailed preclinical data and the absence of any recorded clinical trials suggest that Salinazid did not demonstrate a significant enough advantage over isoniazid to warrant further development as an antitubercular drug. Despite this, the study of such historical compounds provides a valuable lens through which to view the evolution of drug discovery and the persistent challenges in developing new therapies for tuberculosis. The principles of its synthesis and proposed mechanism of action continue to be relevant in the ongoing search for novel antitubercular agents.

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